3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,2,4-oxadiazole
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Description
Synthesis Analysis
Aziridines, such as the one present in this compound, are often synthesized through anionic and cationic ring-opening polymerization . The synthesis of aziridines can be achieved through the reaction of N-tosyl imines with in situ generated iodomethyllithium . Aldimines, generated in situ from aldehydes and amines, can react readily with ethyl diazoacetate to produce the corresponding aryl aziridine carboxylates .Molecular Structure Analysis
The molecular structure of this compound includes an aziridine ring, which is a three-membered ring containing a nitrogen atom . It also contains a phenyl group and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.Chemical Reactions Analysis
Aziridines are known to undergo anionic and cationic ring-opening polymerization . They can also react with phenacyl bromide derivatives to afford functionalized aziridines . The reaction of trimethylsilyldiazomethane with N-sulfonyl (Ts and SES) imines provides aziridines in good yields and high cis stereoselectivities .Physical and Chemical Properties Analysis
The molecular weight of this compound is 285.347. Other physical and chemical properties specific to this compound are not provided in the available literature.Future Directions
Aziridines and azetidines are considered building blocks for polyamines by anionic and cationic ring-opening polymerization . They provide a basis for the development of future macromolecular architectures . Further exploration of this class of compounds could lead to new developments in various fields such as materials science and medicine .
Properties
IUPAC Name |
3-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-17-16(18-21-11)13-3-2-4-15(7-13)20-10-14-9-19(14)8-12-5-6-12/h2-4,7,12,14H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDHACMDQGPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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